[2-(Methoxymethyl)oxan-2-yl]methanamine
Description
Its molecular formula is C₈H₁₇NO₂ (inferred from , which lists it under "F3" but provides conflicting data; further clarification is needed). This compound belongs to the methanamine class, characterized by a methylamine group attached to diverse scaffolds.
Properties
IUPAC Name |
[2-(methoxymethyl)oxan-2-yl]methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2/c1-10-7-8(6-9)4-2-3-5-11-8/h2-7,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLBGKUZCYAYMDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1(CCCCO1)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of [2-(Methoxymethyl)oxan-2-yl]methanamine involves several steps. One common synthetic route includes the reaction of tetrahydro-2H-pyran with methoxymethyl chloride in the presence of a base to form the intermediate compound, which is then reacted with methanamine . The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency .
Chemical Reactions Analysis
[2-(Methoxymethyl)oxan-2-yl]methanamine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced forms.
Substitution: It undergoes substitution reactions where the methoxymethyl group can be replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
[2-(Methoxymethyl)oxan-2-yl]methanamine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of [2-(Methoxymethyl)oxan-2-yl]methanamine involves its interaction with specific molecular targets and pathways. It can act as a ligand, binding to receptors or enzymes and modulating their activity . The exact pathways and targets depend on the specific application and context of its use .
Comparison with Similar Compounds
Structural Analogs and Key Differences
Table 1: Structural and Physicochemical Comparison
Note: Discrepancy exists in , which lists the target compound under "F3" with molecular formula C₂₀H₁₄N₂O₃ (MW 330.35). This may indicate a mislabeling or alternative derivative.
Physicochemical Properties
- Solubility : Linear polyether derivatives (e.g., 2-(2-(2-Methoxyethoxy)ethoxy)ethanamine) exhibit higher water solubility due to ether oxygen hydrogen-bonding capacity, whereas phenyl- or thiazole-containing analogs are more lipophilic .
Biological Activity
[2-(Methoxymethyl)oxan-2-yl]methanamine, a compound with potential biological activities, has garnered interest in various fields, including medicinal chemistry and pharmacology. This article explores its biological activity, focusing on its mechanisms, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
Molecular Formula: C₇H₁₅NO₂
Molecular Weight: 143.21 g/mol
CAS Number: 1260986-33-1
The compound features a methoxymethyl group and an oxane structure, contributing to its unique chemical properties and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific biomolecular targets. These interactions can modulate various biochemical pathways, leading to potential therapeutic effects. The exact mechanisms are still under investigation but may involve:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Interaction: It could interact with neurotransmitter receptors, influencing signaling pathways.
- Antimicrobial Activity: Preliminary studies suggest it may exhibit antimicrobial properties against certain pathogens.
Antimicrobial Properties
Research has indicated that this compound possesses significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against a range of bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
These results suggest that the compound could be a candidate for developing new antimicrobial agents.
Anticancer Activity
In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential. Studies conducted on various cancer cell lines have shown promising results:
| Cancer Cell Line | IC₅₀ (µM) |
|---|---|
| HeLa (Cervical Cancer) | 15 µM |
| MCF-7 (Breast Cancer) | 25 µM |
| A549 (Lung Cancer) | 20 µM |
These findings indicate that the compound may induce apoptosis in cancer cells, warranting further exploration as a potential chemotherapeutic agent.
Case Studies
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Case Study: Antimicrobial Efficacy
- A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of this compound against multi-drug resistant strains. The results highlighted its potential as an alternative treatment option in antibiotic-resistant infections.
-
Case Study: Anticancer Properties
- Research presented at the Annual Cancer Research Conference demonstrated the compound's ability to inhibit tumor growth in xenograft models. The study concluded that this compound could serve as a lead compound for further anticancer drug development.
Research Findings and Future Directions
Recent studies have focused on optimizing the synthesis of this compound to enhance its biological activity and reduce toxicity. Ongoing research aims to:
- Investigate the structure-activity relationship (SAR) to identify more potent derivatives.
- Conduct in vivo studies to evaluate pharmacokinetics and pharmacodynamics.
- Explore combination therapies with existing antibiotics or anticancer agents to improve efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
